Prop-2-ynylsulfanylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-ynylsulfanylmethanimidamide is an organic compound with the molecular formula C4H7BrN2S It is known for its unique structure, which includes a prop-2-ynyl group attached to a sulfanylmethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynylsulfanylmethanimidamide can be synthesized through several methods. One common approach involves the reaction of prop-2-ynylsulfonium salts with N-substituted pyrrole-2-carboxaldehydes. This [4+2]-annulation reaction forms indolizines containing a thioether group . Another method involves the reaction of prop-2-ynylsulfonium salts with sulfonyl-protected β-amino ketones, resulting in the formation of epoxide-fused 2-methylenepyrrolidines and S-containing pyrroles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynylsulfanylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The prop-2-ynyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Prop-2-ynylsulfanylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of prop-2-ynylsulfanylmethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Prop-2-ynylsulfanylmethanimidamide can be compared with other similar compounds, such as:
- Prop-2-en-1-imine
- Prop-2-enal
- Ethane-1,2-diimine
- Ethanedial
- 2-Iminoacetaldehyde
These compounds share structural similarities but differ in their chemical reactivity and applications. This compound is unique due to its prop-2-ynyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C4H7BrN2S |
---|---|
Molecular Weight |
195.08 g/mol |
IUPAC Name |
[amino(prop-2-ynylsulfanyl)methylidene]azanium;bromide |
InChI |
InChI=1S/C4H6N2S.BrH/c1-2-3-7-4(5)6;/h1H,3H2,(H3,5,6);1H |
InChI Key |
VOHJWGCPAXJFFX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC(=[NH2+])N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.